1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C11H17BrClN |
|---|---|
Molecular Weight |
278.61 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H |
InChI Key |
IFCGWCVSEYLTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation method involves reacting 4-bromobenzyl chloride with 3-methylbutan-1-amine in the presence of a base (e.g., NaOH) under reflux in ethanol. The amine acts as a nucleophile, displacing the chloride to form the secondary amine, which is subsequently protonated with HCl to yield the hydrochloride salt.
Key parameters :
Industrial-Scale Adaptation
For industrial production, the process is optimized using cost-effective reagents (e.g., industrial-grade NaOH) and continuous purification via recrystallization in ethanol/water mixtures. Yields typically exceed 80% with ≥95% purity.
Reductive Amination of 4-Bromoacetophenone
Ketone Intermediate Synthesis
A Ti-mediated aldol addition is employed to synthesize 1-(4-bromophenyl)-3-hydroxy-4,4-dimethoxy-3-methylbutan-1-one as a key intermediate. This step uses TiCl₄ and Bu₃N in dichloromethane at −78°C, followed by hydrolysis to yield the ketone.
Reductive Amination
The ketone intermediate undergoes reductive amination with 3-methylbutan-1-amine using Raney nickel or LiAlH₄ under hydrogen pressure (3–4 atm). The free base is then treated with HCl to form the hydrochloride salt.
Performance metrics :
Catalytic Coupling Approaches
Buchwald-Hartwig Amination
Pd-catalyzed coupling of 4-bromobromobenzene with 3-methylbutan-1-amine using Pd(OAc)₂ and PPh₃ in iPrOH/H₂O achieves C–N bond formation. This method avoids harsh conditions but requires expensive catalysts.
Optimized conditions :
Ullmann-Type Coupling
Copper-catalyzed coupling in sulfolane with KOtBu at 160°C provides an alternative route, albeit with lower yields (58–65%).
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Alkylation | 80–85% | ≥95% | Low | High |
| Reductive Amination | 64–77% | ≥98% | Moderate | Moderate |
| Buchwald-Hartwig | 70–75% | ≥97% | High | Low |
| Ullmann-Type | 58–65% | ≥90% | Low | Moderate |
Purification and Characterization
Recrystallization
The hydrochloride salt is purified using dichloromethane/n-heptane (1:4 v/v) to remove unreacted amines and byproducts.
Analytical Validation
- HPLC : Purity ≥95%.
- ¹H/¹³C NMR : Confirms stereochemistry and absence of isomers.
- LC-MS : Validates molecular weight (278.62 g/mol).
Challenges and Innovations
Chirality Control
Enantioselective synthesis remains challenging. Asymmetric hydrogenation using Ru-BINAP catalysts achieves up to 90% enantiomeric excess but requires specialized equipment.
Green Chemistry Approaches
Recent advances include photocatalytic methods using Kessil blue LEDs (λ = 467 nm) to reduce reliance on metal catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.
Reduction: Formation of 1-(4-phenyl)-3-methylbutan-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Hydrochloride
- Molecular Formula : C₁₅H₂₃Cl₂N
- Molecular Weight : 288.26 g/mol
- Key Differences: The 4-chlorophenyl substituent replaces the bromine atom, reducing molecular weight and altering electronic properties. Used as a key intermediate in the synthesis of sibutramine hydrochloride, an appetite suppressant, highlighting its pharmacological relevance .
- Purity : ≥98%, stored at 2–8°C to prevent degradation .
(R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine Hydrochloride
- Molecular Formula : C₈H₉BrClF₂N
- Molecular Weight : 272.52 g/mol
- Key Differences: Features two fluorine atoms on the ethanamine backbone, increasing electronegativity and metabolic stability. Applications: Investigated in asymmetric synthesis and as a fluorinated building block for CNS drugs .
1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₁BrClN
- Molecular Weight : 248.55 g/mol
- Key Differences :
- Replaces the 3-methylbutyl chain with a cyclopropane ring , significantly reducing molecular weight and altering conformational flexibility.
- The rigid cyclopropane structure may enhance binding specificity in enzyme inhibition studies.
- CAS: 952289-92-8 , with applications in agrochemical and medicinal chemistry .
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine Hydrochloride
- Molecular Formula : C₁₃H₂₂ClN
- Molecular Weight : 227.77 g/mol
- Key Differences :
Physicochemical and Pharmacological Data Table
Biological Activity
1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride, a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring a bromophenyl group attached to a branched alkyl chain, may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.
- Molecular Formula : CHBrN·HCl
- Molecular Weight : Approximately 242.16 g/mol
Synthesis Overview
The synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride typically involves multiple steps, including:
- Preparation of the Bromophenyl Intermediate : Starting from commercially available bromobenzene.
- Alkylation : Reacting the intermediate with an appropriate alkyl halide.
- Resolution : Isolating the desired enantiomer from a racemic mixture.
- Formation of Hydrochloride Salt : Reacting the free base with hydrochloric acid to yield the hydrochloride salt.
Biological Activity
Research indicates that 1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride may exhibit significant biological activity, particularly in pharmacological contexts. The compound's chirality is believed to influence its interactions with biological targets, potentially leading to therapeutic effects.
The mechanism of action involves interactions with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions. These interactions can lead to alterations in target conformation and activity, affecting downstream biochemical pathways such as signaling and metabolism.
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
- Pharmacological Applications : Investigated for potential therapeutic applications targeting specific receptors or enzymes within biological systems .
- Cellular Signaling Pathways : Similar compounds have shown the ability to influence cellular signaling pathways, indicating potential for therapeutic effects .
- Chiral Amine Studies : As a chiral amine, it serves as a valuable subject for studying the effects of chirality on biological systems .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Potential Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methylbutan-1-amine | Contains chlorine instead of bromine | Varies due to halogen substitution |
| 1-(4-Fluorophenyl)-3-methylbutan-2-amine | Features fluorine; distinct pharmacological properties | Different reactivity and activity |
| 3-Methylbutan-2-yl(methyl)amine | Simpler structure lacking aromatic ring | Primarily used in studies involving aliphatic amines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
